1-Trimethylsilyl-3,3-dimethyl-1-butyne chemical properties
1-Trimethylsilyl-3,3-dimethyl-1-butyne chemical properties
An In-depth Technical Guide to 1-Trimethylsilyl-3,3-dimethyl-1-butyne: Properties, Reactivity, and Applications
Introduction
In the landscape of modern organic synthesis, alkynes serve as foundational building blocks for constructing molecular complexity. Among these, terminal alkynes offer a reactive proton that is both a synthetic asset and, at times, a liability. The strategic protection of this terminal position is therefore paramount for achieving controlled, selective transformations. 1-Trimethylsilyl-3,3-dimethyl-1-butyne, also known as (3,3-dimethylbut-1-yn-1-yl)trimethylsilane, emerges as a key reagent in this context. It features a sterically demanding tert-butyl group adjacent to a trimethylsilyl (TMS)-protected alkyne. This unique substitution pattern imparts notable stability and specific reactivity, making it an invaluable intermediate for researchers in medicinal chemistry and materials science.
This guide provides an in-depth examination of the chemical properties, synthesis, and core reactivity of 1-trimethylsilyl-3,3-dimethyl-1-butyne. We will explore not just the "what" but the "why" behind its applications, offering field-proven insights into its use as a versatile synthetic tool.
Core Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a reagent are fundamental to its handling, purification, and characterization. The bulky tert-butyl group and the nonpolar TMS moiety render 1-trimethylsilyl-3,3-dimethyl-1-butyne a clear, colorless liquid with low water solubility.[1][2]
Physical Properties
The key physical constants are summarized below, providing essential data for experimental design, such as selecting appropriate distillation conditions or solvent systems.
| Property | Value | Source(s) |
| CAS Number | 14630-42-3 | [3][4] |
| Molecular Formula | C₉H₁₈Si | [3][5] |
| Molecular Weight | 154.33 g/mol | [4][6] |
| Boiling Point | 112-116 °C | [4] |
| Density | 0.742 g/cm³ | [4] |
| Refractive Index (n²⁰/D) | 1.4338 | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 1-trimethylsilyl-3,3-dimethyl-1-butyne after synthesis or before use in a reaction.
| Spectroscopy | Characteristic Peaks / Signals | Rationale |
| ¹H NMR (CDCl₃) | ~ 0.15 ppm (s, 9H, Si(CH₃)₃)~ 1.20 ppm (s, 9H, C(CH₃)₃) | The high-field signal at ~0.15 ppm is characteristic of the magnetically equivalent protons of the TMS group. The signal at ~1.20 ppm corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. |
| ¹³C NMR (CDCl₃) | ~ 0.0 ppm (Si(CH₃)₃)~ 28.0 ppm (C(CH₃)₃)~ 31.0 ppm (C(CH₃)₃)~ 85.0 ppm (≡C-C(CH₃)₃)~ 108.0 ppm (≡C-Si(CH₃)₃) | The spectrum shows five distinct signals corresponding to the different carbon environments. The silylated alkyne carbon appears significantly downfield. |
| Infrared (IR) | ~ 2175 cm⁻¹ (C≡C stretch, weak)~ 1250 cm⁻¹ (Si-CH₃ symmetric bend)~ 840 cm⁻¹ (Si-C stretch) | The most diagnostic feature is the absence of the terminal alkyne C-H stretch typically found around 3300 cm⁻¹.[7][8] The C≡C stretch is present but often weak for symmetrically substituted or silyl-substituted alkynes.[9] |
| Mass Spec (EI) | m/z = 139 [M-CH₃]⁺ | The molecular ion peak (m/z = 154) may be observed. A prominent peak at m/z 139, corresponding to the loss of a methyl radical ([M-15]⁺), is a characteristic fragmentation pattern for TMS-containing compounds.[10] |
Synthesis and Purification
The preparation of 1-trimethylsilyl-3,3-dimethyl-1-butyne is a standard procedure in many synthetic laboratories, exemplifying the straightforward silylation of a terminal alkyne.[11] The causality behind this reaction lies in the acidity of the terminal alkyne proton (pKa ≈ 25), which allows for its facile removal by a strong base, such as an organolithium reagent.
Synthetic Workflow
The overall transformation involves two discrete steps: deprotonation and electrophilic quench.
Caption: Synthetic workflow for 1-trimethylsilyl-3,3-dimethyl-1-butyne.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a standard procedure for the silylation of terminal alkynes and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[9]
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Charge: To the flask, add 3,3-dimethyl-1-butyne (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~3 mL per mmol of alkyne).
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. This process generates the soluble lithium acetylide.
-
Silylation: Re-cool the solution to -78 °C. Add trimethylsilyl chloride (TMSCl, 1.1 equiv) dropwise. The causality for re-cooling is to manage the exothermicity of the reaction between the highly nucleophilic acetylide and the electrophilic TMSCl.
-
Warm-up: After the addition of TMSCl, remove the cooling bath and allow the reaction to warm slowly to room temperature and stir overnight (approx. 16-18 hours).
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with a nonpolar solvent like hexanes or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 1-trimethylsilyl-3,3-dimethyl-1-butyne as a colorless liquid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-trimethylsilyl-3,3-dimethyl-1-butyne stems primarily from the dual nature of the TMS group: it serves as a robust, sterically-hindered protecting group for the alkyne terminus, yet it can be selectively removed under mild conditions.[11]
Protodesilylation: A Gateway to the Terminal Alkyne
The most common transformation is protodesilylation (or desilylation), which cleaves the C-Si bond to regenerate the terminal alkyne.[12] This reaction is fundamental for multi-step syntheses where the terminal alkyne is needed for subsequent reactions like Sonogashira coupling, Cadiot-Chodkiewicz coupling, or click chemistry.
Mechanism Choice: The choice of reagent dictates the mechanism and reaction conditions.
-
Fluoride-Mediated: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the exceptionally high strength of the Si-F bond, which is the thermodynamic driving force for the reaction.[13] This method is extremely mild and tolerates a wide range of functional groups.
-
Base-Catalyzed: Mild bases such as potassium carbonate in methanol (K₂CO₃/MeOH) can also effect desilylation via nucleophilic attack of methoxide at the silicon atom.[11] This method is often preferred for its low cost and simplicity.
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